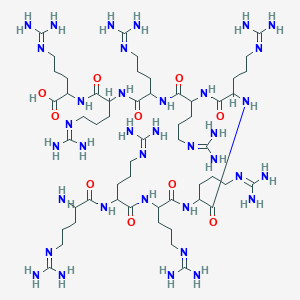

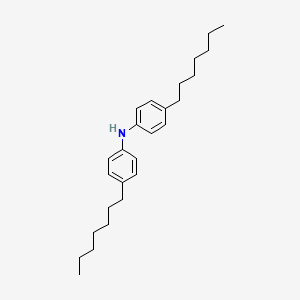

![molecular formula C10H12ClIN2 B12292293 2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12292293.png)

2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

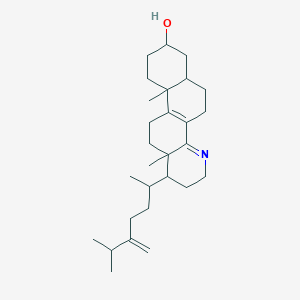

2-Chlor-4-iod-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridin ist eine heterocyclische organische Verbindung, die sowohl Chlor- als auch Iodatome an einem Pyridinring enthält.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Chlor-4-iod-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridin umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beginnt mit der Iodierung eines Pyridinderivats, gefolgt von der Chlorierung. Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Reagenzien und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zum Beispiel kann die Iodierung mit Iod und einem geeigneten Oxidationsmittel durchgeführt werden, während die Chlorierung die Verwendung von Thionylchlorid oder ähnlichen Reagenzien beinhalten kann .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und Automatisierung umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Chlor-4-iod-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chlor- und Iodatome können mit anderen funktionellen Gruppen unter Verwendung von nucleophilen oder elektrophilen Reagenzien substituiert werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Produkte zu bilden.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen, wie Suzuki- oder Heck-Reaktionen, teilnehmen, um komplexere Moleküle zu bilden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Palladiumkatalysatoren für Kupplungsreaktionen, Oxidationsmittel wie Kaliumpermanganat für die Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen liefern, während Kupplungsreaktionen komplexe organische Moleküle mit erweiterter Konjugation oder zusätzlichen Heteroatomen erzeugen können.

Wissenschaftliche Forschungsanwendungen

2-Chlor-4-iod-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung kann zur Untersuchung biologischer Pfade und Interaktionen verwendet werden, insbesondere solcher, die halogenierte Pyridinderivate betreffen.

Industrie: Die Verbindung kann zur Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften verwendet werden .

Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-4-iod-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Das Vorhandensein von Chlor- und Iodatomen kann die Reaktivität und Bindungsaffinität der Verbindung zu verschiedenen biologischen Zielstrukturen beeinflussen. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren oder anderen Proteinen modulieren, was zu spezifischen biologischen Wirkungen führt .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Chlor-5-iod-4-methylpyridin: Ähnlich in der Struktur, aber mit einer Methylgruppe anstelle der Pyrrolidinylgruppe.

2-Iodpyridin: Enthält nur ein Iodatom, das an den Pyridinring gebunden ist.

2-Chlor-4-methylpyridin: Enthält nur ein Chloratom, das an den Pyridinring gebunden ist

Einzigartigkeit

Die Einzigartigkeit von 2-Chlor-4-iod-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridin liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein von sowohl Chlor- als auch Iodatomen. Diese Kombination kann zu unterschiedlichen chemischen Eigenschaften und Reaktivitäten führen, was sie für spezifische Anwendungen in Forschung und Industrie wertvoll macht.

Eigenschaften

IUPAC Name |

2-chloro-4-iodo-5-(1-methylpyrrolidin-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClIN2/c1-14-4-2-3-9(14)7-6-13-10(11)5-8(7)12/h5-6,9H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTHKZGCBMLHKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=C(C=C2I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide (Edoxaban Impurity)](/img/structure/B12292231.png)

![ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate](/img/structure/B12292234.png)

![5-Oxaspiro[3.5]nonan-7-amine](/img/structure/B12292239.png)

![2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one](/img/structure/B12292258.png)